molecular formula C23H21NO5S B491531 METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE CAS No. 421580-07-6

METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B491531
CAS No.: 421580-07-6
M. Wt: 423.5g/mol
InChI Key: QFHBVHZGRXJOOW-UHFFFAOYSA-N
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Description

METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a naphthofuran-derived sulfonamide compound characterized by a methyl ester group at position 3, a methyl substituent at position 2 of the naphthofuran core, and a 4-ethylbenzenesulfonamido moiety at position 3. Its molecular conformation and crystallographic properties can be analyzed using tools like SHELXL for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name

methyl 5-[(4-ethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-4-15-9-11-16(12-10-15)30(26,27)24-20-13-19-21(23(25)28-3)14(2)29-22(19)18-8-6-5-7-17(18)20/h5-13,24H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHBVHZGRXJOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-(4-ETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with target proteins, modulating their activity. The naphthofuran core can also participate in π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamido-naphthofuran carboxylates. Key structural analogs include derivatives with variations in the sulfonamido aryl group and ester substituents. Below is a comparative analysis based on substituent effects and crystallographic

Substituent Variations in the Sulfonamido Group

  • Target Compound: Features a 4-ethylbenzenesulfonamido group.
  • Analog 1 (Ethyl 5-(2,5-Dimethylbenzenesulfonamido)-2-Methylnaphtho[1,2-B]Furan-3-Carboxylate): Contains a 2,5-dimethylbenzenesulfonamido group (synonym: ZINC2483517) . The ortho and para methyl groups increase steric hindrance, which may reduce conformational flexibility compared to the target compound.

Ester Group Modifications

  • Target Compound : Utilizes a methyl ester at position 3. Methyl esters generally exhibit lower hydrolytic stability but higher metabolic resistance compared to bulkier esters.
  • Analog 1: Employs an ethyl ester, which may improve solubility in nonpolar solvents due to increased alkyl chain length .

Conformational Analysis of the Naphthofuran Core

The puckering of the naphthofuran ring system can be quantified using Cremer-Pople ring puckering coordinates . For the target compound, the 2-methyl substituent likely induces slight distortion in the fused ring system, altering dihedral angles compared to unsubstituted naphthofurans. This contrasts with analogs lacking the 2-methyl group, where planar conformations dominate.

Data Table: Structural and Physicochemical Properties

Property Target Compound Analog 1 (ZINC2483517)
Molecular Formula C₂₄H₂₃NO₅S C₂₅H₂₅NO₅S
Ester Group Methyl Ethyl
Sulfonamido Substituents 4-Ethylphenyl 2,5-Dimethylphenyl
Predicted LogP ~4.2 (estimated via fragment-based methods) ~4.8 (higher due to ethyl ester)
Crystallographic Refinement SHELXL Not reported

Research Findings and Validation

  • Crystallographic Validation : The target compound’s structure would require validation using tools like PLATON or ADDSYM to detect symmetry violations, as outlined in modern structure-validation protocols .
  • Synthetic Challenges : The 4-ethylbenzenesulfonamido group may complicate regioselective synthesis compared to simpler sulfonamides (e.g., tosyl analogs). Patent data suggest that similar compounds are synthesized via Pd-catalyzed coupling reactions, though specifics for the target molecule are absent .

Biological Activity

Methyl 5-(4-ethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies related to this compound, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the naphthofuran core : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide formation : The introduction of the sulfonamide group can be performed using sulfonyl chlorides in the presence of amines.
  • Esterification : The final step usually involves esterification to form the methyl ester derivative.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of naphthofuran compounds can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and HepG2 (liver cancer) cells.

  • Case Study : A derivative similar to this compound was tested against HeLa cells, exhibiting an IC50 value of approximately 62.37 µg/mL, indicating potent anticancer activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its sulfonamide group is known for enhancing antibacterial properties.

  • Case Study : In vitro studies demonstrated that compounds with similar furan structures exhibited minimum inhibitory concentrations (MIC) ranging from 1.00 µg/mL against Gram-positive bacteria like Staphylococcus aureus to higher values against Gram-negative strains .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in cell proliferation and bacterial growth. For example, sulfonamides typically act as competitive inhibitors of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa62.37 µg/mL
AntibacterialStaphylococcus aureus1.00 µg/mL
AntimicrobialGram-negative bacteriaVaries

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